

4-(3-Methylbutoxy)benzaldehyde: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 4-(3-Methylbutoxy)benzaldehyde

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-(3-Methylbutoxy)benzaldehyde, also known as p-(isopentyloxy)benzaldehyde, is an aromatic aldehyde that serves as a valuable intermediate in various fields of organic synthesis. Its structure, featuring a reactive aldehyde group and a lipophilic 3-methylbutoxy side chain, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of **4-(3-Methylbutoxy)benzaldehyde** are crucial for its characterization and quality control in synthetic applications.

Table 1: Physicochemical Properties of **4-(3-Methylbutoxy)benzaldehyde**

Property	Value
Molecular Formula	C ₁₂ H ₁₆ O ₂
Molecular Weight	192.26 g/mol
Appearance	Liquid
Boiling Point	136-137 °C at 5 Torr
Density	1.003 ± 0.06 g/cm ³ (Predicted)
CAS Number	18986-09-9

Table 2: ¹H NMR Spectroscopic Data of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde (400 MHz, CDCl₃)

Note: Data for the closely related 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is provided as a reference.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.88	s	1H	Ar-CHO
7.83	d, J = 8.8 Hz	2H	Ar-H (ortho to CHO)
7.01	d, J = 8.8 Hz	2H	Ar-H (ortho to OCH ₂)
5.49	t, J = 6.6 Hz	1H	=CH
4.60	d, J = 6.6 Hz	2H	O-CH ₂
1.81	s	3H	=C(CH ₃) ₂
1.76	s	3H	=C(CH ₃) ₂

Table 3: ¹³C NMR Spectroscopic Data of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde (100 MHz, CDCl₃)

Note: Data for the closely related 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is provided as a reference.

Chemical Shift (δ) ppm	Assignment
190.8	CHO
163.8	Ar-C-O
138.5	=C(CH ₃) ₂
132.0	Ar-CH (ortho to CHO)
130.2	Ar-C (ipso to CHO)
119.5	=CH
114.9	Ar-CH (ortho to OCH ₂)
65.2	O-CH ₂
25.9	=C(CH ₃) ₂
18.3	=C(CH ₃) ₂

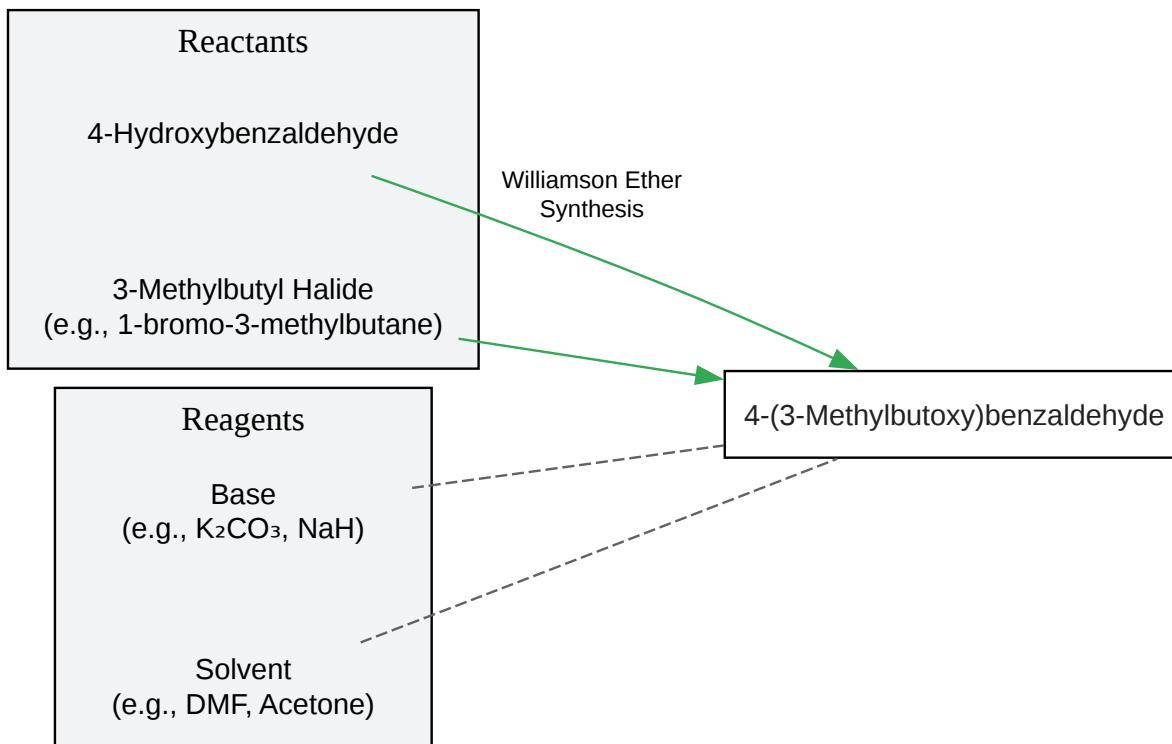
Table 4: Infrared (IR) Spectroscopic Data of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Note: Data for the closely related 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is provided as a reference.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2910	Medium	C-H stretch (alkane)
2870, 2770	Medium	C-H stretch (aldehyde)
1700	Strong	C=O stretch (aldehyde)
1600, 1580	Strong	C=C stretch (aromatic)
1250	Strong	C-O stretch (aryl ether)
1160	Strong	C-O stretch (alkyl ether)
830	Strong	C-H bend (para-substituted aromatic)

Synthesis of 4-(3-Methylbutoxy)benzaldehyde

The most common and efficient method for the synthesis of **4-(3-Methylbutoxy)benzaldehyde** is the Williamson ether synthesis.^{[1][2][3]} This S_N2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde on an appropriate alkyl halide, in this case, a 3-methylbutyl halide.



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Caption: Williamson Ether Synthesis of **4-(3-Methylbutoxy)benzaldehyde**.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials and Reagents:

- 4-Hydroxybenzaldehyde
- 1-Bromo-3-methylbutane (Isopentyl bromide)
- Anhydrous Potassium Carbonate (K_2CO_3), finely powdered
- N,N-Dimethylformamide (DMF) or Acetone
- Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

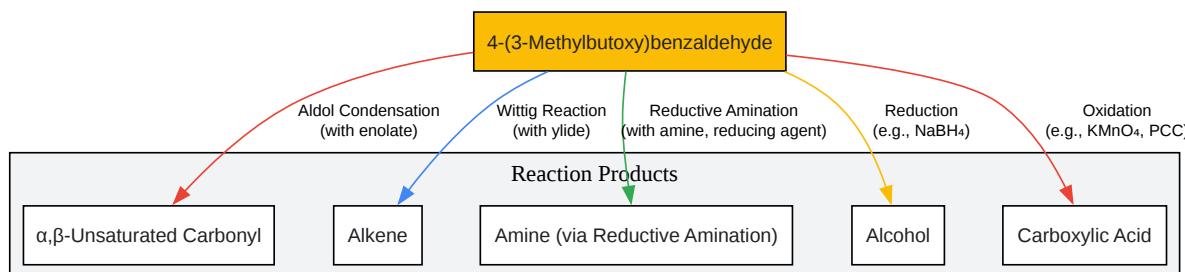
Procedure:

- To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as DMF or acetone.
- Stir the mixture at room temperature for 15-20 minutes.
- Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the stirring suspension.

- Heat the reaction mixture to reflux (typically 60-80 °C for DMF) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Filter the mixture to remove the inorganic salts and wash the residue with a small amount of the solvent used.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be further purified by column chromatography on silica gel if necessary.

Reactions of 4-(3-Methylbutoxy)benzaldehyde

The aldehyde functional group in **4-(3-Methylbutoxy)benzaldehyde** is highly reactive and can participate in a variety of important organic transformations, making it a versatile synthetic intermediate.



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Caption: Key Reactions of **4-(3-Methylbutoxy)benzaldehyde**.

- Aldol Condensation: Reacts with enolates of ketones or other aldehydes to form β -hydroxy carbonyl compounds, which can be dehydrated to yield α,β -unsaturated carbonyl compounds.[4]
- Wittig Reaction: Treatment with a phosphonium ylide converts the aldehyde into an alkene, a crucial C-C bond-forming reaction.[4]
- Reductive Amination: Reacts with primary or secondary amines to form an imine (Schiff base), which is then reduced *in situ* to the corresponding amine. This is a powerful method for synthesizing substituted amines.
- Grignard and Organolithium Reactions: The carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents to form secondary alcohols.
- Oxidation: Can be oxidized to the corresponding carboxylic acid, 4-(3-methylbutoxy)benzoic acid, using various oxidizing agents.
- Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (4-(3-methylbutoxy)phenyl)methanol, using reducing agents like sodium borohydride (NaBH_4).

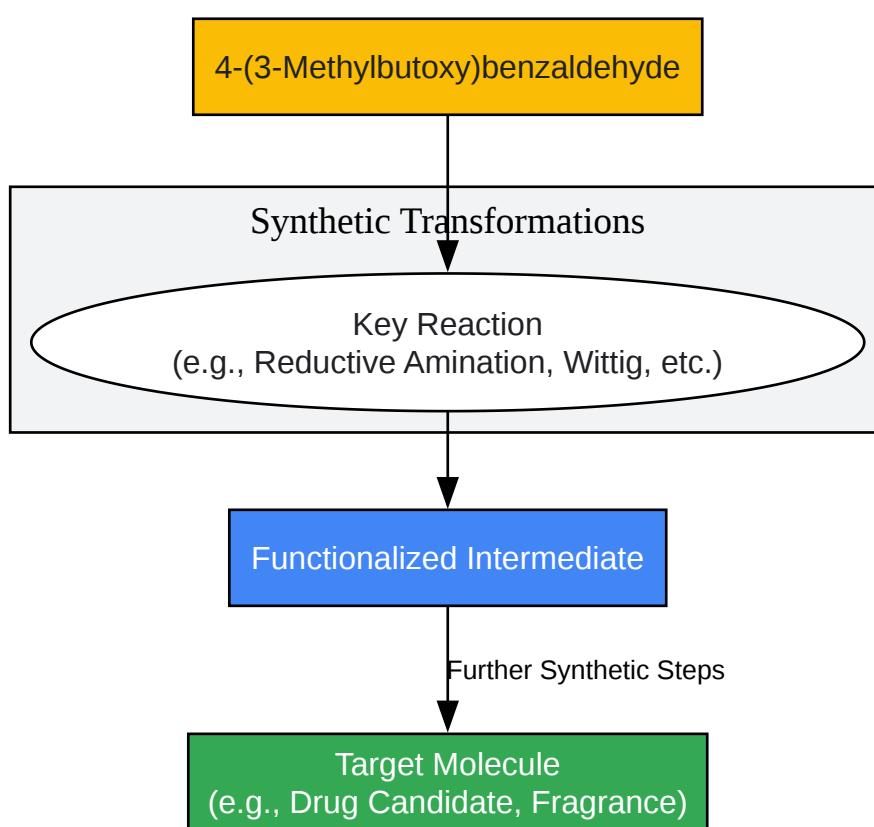
Applications in Organic Synthesis and Drug Development

4-(3-Methylbutoxy)benzaldehyde is a valuable building block in several areas:

- Fragrance and Flavor Industry: Benzaldehyde and its derivatives are known for their pleasant, often almond-like aromas.[5][6][7] The 3-methylbutoxy group can modify the scent profile, making it useful in the formulation of perfumes, cosmetics, and as a flavoring agent in food products.[8]
- Pharmaceutical Synthesis: The benzaldehyde moiety is a common scaffold in medicinal chemistry.[5][6] **4-(3-Methylbutoxy)benzaldehyde** can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The lipophilic side chain can influence the pharmacokinetic properties of a drug candidate, such as its

absorption, distribution, metabolism, and excretion (ADME). Its derivatives are explored for their potential in various therapeutic areas.

- Agrochemicals: Benzaldehyde derivatives are used in the synthesis of some insecticides, herbicides, and fungicides.[5] The structural versatility of **4-(3-Methylbutoxy)benzaldehyde** makes it a candidate for the development of new agrochemicals.
- Polymer and Materials Science: As a functionalized aromatic compound, it can be used in the synthesis of specialty polymers and other advanced materials.[6]



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Caption: Synthetic Workflow Utilizing **4-(3-Methylbutoxy)benzaldehyde**.

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